6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
Overview
Description
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C9H11BrN2 It is characterized by a pyrrolo[3,2-b]pyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine typically involves the reaction of a pyrrolo[3,2-b]pyridine precursor with a brominating agent. One common method is the bromination of 3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for monitoring and controlling the reaction parameters would be essential to maintain product quality.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the removal of the bromine atom or reduction of the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and nucleophiles like amines or thiols in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typical.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions yield various substituted pyrrolo[3,2-b]pyridines, while oxidation reactions produce N-oxides or other oxidized forms.
Scientific Research Applications
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is explored for its potential in organic electronics and as a precursor for the synthesis of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary but often include interactions with key proteins involved in signal transduction or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1-Boc-3,3-dimethyl-2,3-dihydro-4-azaindole
- tert-Butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings. This structure imparts distinct electronic properties and reactivity, making it valuable for the synthesis of complex molecules and materials .
Biological Activity
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine (CAS No. 1259512-11-2) is a heterocyclic compound that has garnered attention for its potential biological activities. Its molecular formula is with a molecular weight of approximately 227.1 g/mol. This compound's structure and substituents suggest various pharmacological properties, making it a subject of interest in medicinal chemistry.
The compound is characterized by the following structural features:
- Molecular Formula :
- Molecular Weight : 227.1 g/mol
- SMILES Notation : CC1(CNC2=CC(=NC=C21)Br)C
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including but not limited to:
- Anticancer properties
- Antimicrobial effects
- Neuropharmacological effects
Anticancer Activity
Studies have demonstrated that derivatives of pyrrolo[3,2-b]pyridine exhibit significant antiproliferative effects against various cancer cell lines. For example:
- In vitro studies have shown that certain pyrrolo derivatives can inhibit the proliferation of HeLa and A375 human tumor cell lines effectively. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Antimicrobial Properties
The antimicrobial activity of related compounds has been documented, suggesting potential applications in treating bacterial infections. The structure of this compound may contribute to its ability to disrupt microbial cell functions.
Neuropharmacological Effects
The compound's structural characteristics also indicate possible interactions with neurotransmitter systems. Research into similar compounds has revealed potential for acting as dopamine receptor antagonists, which could lead to applications in treating psychiatric disorders .
Research Findings and Case Studies
A review of the literature reveals several studies that highlight the biological activity of pyrrolo derivatives:
Properties
IUPAC Name |
6-bromo-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c1-9(2)5-12-7-3-6(10)4-11-8(7)9/h3-4,12H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRAIZNYIYTGLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1N=CC(=C2)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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